4-{(1Z)-3-(benzylamino)-3-oxo-2-[(phenylcarbonyl)amino]prop-1-en-1-yl}-2-methoxyphenyl acetate
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Overview
Description
4-{(1Z)-3-(benzylamino)-3-oxo-2-[(phenylcarbonyl)amino]prop-1-en-1-yl}-2-methoxyphenyl acetate is a complex organic compound with a unique structure that includes benzylamino, phenylcarbonyl, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(1Z)-3-(benzylamino)-3-oxo-2-[(phenylcarbonyl)amino]prop-1-en-1-yl}-2-methoxyphenyl acetate typically involves multiple steps, including the formation of intermediate compounds. The key steps include:
Formation of the benzylamino group: This can be achieved through the reaction of benzylamine with an appropriate precursor.
Introduction of the phenylcarbonyl group: This step involves the reaction of the intermediate with a phenylcarbonyl chloride under controlled conditions.
Formation of the methoxyphenyl group: This is typically achieved through a substitution reaction involving methoxyphenyl acetate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{(1Z)-3-(benzylamino)-3-oxo-2-[(phenylcarbonyl)amino]prop-1-en-1-yl}-2-methoxyphenyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylamino and methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as hydroxide ions and amines are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines and alcohols.
Scientific Research Applications
4-{(1Z)-3-(benzylamino)-3-oxo-2-[(phenylcarbonyl)amino]prop-1-en-1-yl}-2-methoxyphenyl acetate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-{(1Z)-3-(benzylamino)-3-oxo-2-[(phenylcarbonyl)amino]prop-1-en-1-yl}-2-methoxyphenyl acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-{(1Z)-3-(benzylamino)-3-oxo-2-[(phenylcarbonyl)amino]prop-1-en-1-yl}-2-methoxyphenyl acetate
- 4-{(1Z)-3-(benzylamino)-3-oxo-2-[(phenylcarbonyl)amino]prop-1-en-1-yl}-2-ethoxyphenyl acetate
- 4-{(1Z)-3-(benzylamino)-3-oxo-2-[(phenylcarbonyl)amino]prop-1-en-1-yl}-2-hydroxyphenyl acetate
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.
Properties
Molecular Formula |
C26H24N2O5 |
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Molecular Weight |
444.5 g/mol |
IUPAC Name |
[4-[(Z)-2-benzamido-3-(benzylamino)-3-oxoprop-1-enyl]-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C26H24N2O5/c1-18(29)33-23-14-13-20(16-24(23)32-2)15-22(28-25(30)21-11-7-4-8-12-21)26(31)27-17-19-9-5-3-6-10-19/h3-16H,17H2,1-2H3,(H,27,31)(H,28,30)/b22-15- |
InChI Key |
CIILPBQQAUVACQ-JCMHNJIXSA-N |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=C(/C(=O)NCC2=CC=CC=C2)\NC(=O)C3=CC=CC=C3)OC |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C=C(C(=O)NCC2=CC=CC=C2)NC(=O)C3=CC=CC=C3)OC |
Origin of Product |
United States |
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